REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.[N:12]([O-])=O.[Na+].[Sn](Cl)Cl>Cl.O>[ClH:11].[Cl:11][C:4]1[CH:3]=[C:2]([NH:1][NH2:12])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,6.7|
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Name
|
|
Quantity
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3 g
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Type
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reactant
|
Smiles
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NC1=CC(=C(C(=O)O)C=C1)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.24 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed to RT for 64 hr
|
Duration
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64 h
|
Type
|
CUSTOM
|
Details
|
The resulting thick precipitate which formed
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Type
|
CUSTOM
|
Details
|
was isolated by filtration
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Type
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WASH
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Details
|
washed with ethanol (16 mL) and ether (15 mL)
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Type
|
CUSTOM
|
Details
|
was dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C(=O)O)C=CC(=C1)NN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |